2-Amino-4,5-dichlorobenzonitrile

Description

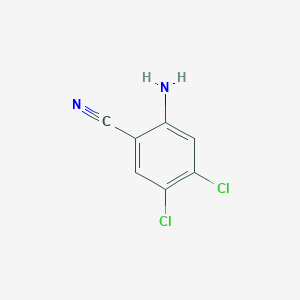

2-Amino-4,5-dichlorobenzonitrile (CAS No. 28568-04-9) is a halogenated aromatic nitrile with the molecular formula C₇H₄Cl₂N₂. It features an amino group (-NH₂) at the 2-position and chlorine atoms at the 4- and 5-positions on a benzonitrile backbone.

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERKZOSLSXFLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303012 | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28568-04-9 | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28568-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method yields the desired product at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride .

Industrial Production Methods

In industrial settings, the production of dichlorobenzonitriles, including this compound, is often achieved through catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Amino-4,5-dichlorobenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and as a potential bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring allow it to participate in various biochemical reactions, potentially affecting cellular processes. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

2-Amino-3,5-dichlorobenzonitrile (CAS No. 5922-60-1)

- Structural Differences : The chlorine atoms are positioned at the 3- and 5-positions instead of 4 and 5. This meta-substitution alters electronic effects and steric hindrance compared to the para-substituted 4,5-isomer.

- Synthesis and Manufacturing: Both isomers share similar synthetic routes, such as halogenation of aminobenzonitrile precursors. Evidence highlights advanced manufacturing technologies for the 3,5-isomer, including optimized processes for high-purity production .

- Market Data: The 3,5-isomer has established commercial demand, with production capacity and value tracked from 2020–2025 . No equivalent data is available for the 4,5-isomer.

2-Amino-4,6-dichloropyrimidine Derivatives

- Structural Differences : These compounds feature a pyrimidine ring instead of a benzene ring, with chlorine atoms at the 4- and 6-positions.

- Biological Activity: 2-Amino-4,6-dichloropyrimidines exhibit potent nitric oxide (NO) inhibitory activity in immune-activated cells, with IC₅₀ values as low as 2 μM.

Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

- Structural Differences: These are fused polycyclic amines with imidazo-pyridine or quinoline backbones, unlike the simpler benzonitrile structure.

- Toxicity and Metabolism: Heterocyclic amines are potent mutagens and carcinogens, forming DNA adducts via cytochrome P450-mediated activation (e.g., CYP1A2) . No such toxicity data are available for 2-amino-4,5-dichlorobenzonitrile, implying a safer profile for industrial use.

Nitro-Substituted Analogs (e.g., 2-Amino-4-nitrobenzonitrile)

- Functional Group Differences: The nitro group (-NO₂) replaces chlorine, introducing strong electron-withdrawing effects.

- Reactivity : Nitro groups enhance electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to chloro-substituted analogs .

Comparative Data Table

Key Findings and Insights

- Electronic Effects: Chlorine substituents in this compound provide moderate electron-withdrawing effects, influencing reactivity in coupling or cyclization reactions. Meta-substituted analogs (e.g., 3,5-dichloro) may exhibit different regioselectivity in further functionalization.

- Industrial Relevance : The 3,5-dichloro isomer has a more established market presence, while the 4,5-isomer’s applications remain underexplored .

- Safety Profile: Unlike heterocyclic amines, this compound lacks evidence of mutagenicity, making it preferable for large-scale synthesis .

Biological Activity

2-Amino-4,5-dichlorobenzonitrile (ADC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

ADC is characterized by the presence of an amino group and two chlorine substituents on a benzene ring with a nitrile group. Its unique structure contributes to its reactivity and biological activity. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Chemical Formula | CHClN |

| Molecular Weight | 189.02 g/mol |

| Functional Groups | Amino (-NH), Nitrile (-C≡N), Dichloro |

Antimicrobial Properties

ADC has been investigated for its antimicrobial properties. In a study evaluating various derivatives, ADC exhibited notable activity against several bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for ADC were found to be in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has highlighted ADC's potential in cancer therapy. A recent study demonstrated that ADC inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT-116 | 12.5 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Enzyme Inhibition

ADC has shown promise as an enzyme inhibitor. It was found to inhibit specific enzymes involved in cancer cell metabolism, including:

- MabA : An enzyme critical for fatty acid biosynthesis in Mycobacterium tuberculosis, with an IC value of 38 ± 6 µM.

- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes were also observed, contributing to its anti-inflammatory properties.

Case Studies

- Antitubercular Activity : A study focused on ADC's derivatives revealed that modifications could enhance its activity against tuberculosis by targeting MabA effectively.

- Anticancer Efficacy : In vivo studies using xenograft models showed that ADC significantly reduced tumor growth compared to controls, suggesting its potential as part of combination therapy regimens.

Structure-Activity Relationship (SAR)

Understanding the SAR of ADC is crucial for developing more potent derivatives. The following observations were made:

- The presence of chlorine atoms enhances lipophilicity, improving membrane permeability.

- The amino group is essential for biological activity, likely facilitating interactions with target enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.